Ethyl 2-amino-6-chloro-1h-indole-3-carboxylate
CAS No.:
Cat. No.: VC18027481
Molecular Formula: C11H11ClN2O2
Molecular Weight: 238.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11ClN2O2 |
|---|---|
| Molecular Weight | 238.67 g/mol |
| IUPAC Name | ethyl 2-amino-6-chloro-1H-indole-3-carboxylate |
| Standard InChI | InChI=1S/C11H11ClN2O2/c1-2-16-11(15)9-7-4-3-6(12)5-8(7)14-10(9)13/h3-5,14H,2,13H2,1H3 |
| Standard InChI Key | IDEBTCGEXWOMHN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(NC2=C1C=CC(=C2)Cl)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Ethyl 2-amino-6-chloro-1H-indole-3-carboxylate (CAS: 185021-62-9) has the molecular formula CHClNO and a molecular weight of 238.67 g/mol . Its IUPAC name is ethyl 2-amino-6-chloro-1H-indole-3-carboxylate, and its structure features:
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A chloro group at position 6 of the indole ring.
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An amino group at position 2.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHClNO | |
| Molecular Weight | 238.67 g/mol | |
| Boiling Point | Not reported | – |
| Density | 1.399 g/cm³ (predicted) | |
| LogP (Partition Coefficient) | 2.65 (predicted) |
Spectral Data
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H NMR (DMSO-d): δ 12.32 (1H, br, NH), 8.30 (1H, s, H-7), 7.84 (1H, m, H-4), 7.63 (1H, d, J = 8.5 Hz, H-5), 7.39 (1H, d, J = 2 Hz, H-2), 4.24 (q, 2H, OCHCH), 1.33 (t, 3H, CH) .
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C NMR: δ 166.5 (C=O), 145.4 (C-3), 124.5 (C-6), 112.8 (C-2), 59.3 (OCH), 14.7 (CH) .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is typically synthesized via Vilsmeier-Haack cyclization or Fisher indole synthesis, as outlined in patent CN102786460A :
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Vilsmeier Reagent Preparation:
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Anhydrous dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl) at 0–5°C to form the Vilsmeier reagent.
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Cyclization:
Table 2: Example Synthesis Parameters
| Step | Conditions | Yield |
|---|---|---|
| Vilsmeier Reagent | 0–5°C, 30–40 min stirring | – |
| Cyclization | 80–90°C reflux, 5–8 h | 47–73% |
| Purification | Recrystallization (ethyl acetate) | – |
Key Reactions
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Amino Group Reactivity: The amino group undergoes acylation (e.g., with acetic anhydride) to form amides.
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Ester Hydrolysis: Under basic conditions, the ethyl ester hydrolyzes to the carboxylic acid, enabling further functionalization.
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Electrophilic Substitution: The chloro group directs further substitution at positions 4 or 5 of the indole ring .
Biological Activity and Applications
Table 3: Comparative Biological Activities of Indole Derivatives
| Compound | Target | IC | Source |
|---|---|---|---|
| 6-Chloro-indole-3-carbaldehyde | VEGFR2 | 0.8 μM | |
| Ethyl 2-amino-4-chloro-indole-3-carboxylate | PDGFRβ | 1.2 μM | |
| Ethyl 2-amino-6-chloro-indole-3-carboxylate | Not reported | – | – |
Industrial Applications
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Pharmaceutical Intermediate: Used in synthesizing kinase inhibitors and antiproliferative agents .
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Agrochemicals: Serves as a precursor for herbicides and fungicides due to its halogenated indole core .
Recent Advances and Future Directions
Structural Optimization
Recent studies focus on modifying the ethyl ester group to enhance bioavailability. For example, replacing the ester with a tert-butyl group improves metabolic stability .
Drug Discovery
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